molecular formula C28H44O4 B035326 1,24,25-Trihydroxyergocalciferol CAS No. 100496-04-6

1,24,25-Trihydroxyergocalciferol

Cat. No. B035326
M. Wt: 444.6 g/mol
InChI Key: KRGCLKZOZQUAFK-ABEKVIRTSA-N
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Description

Synthesis Analysis

Vitamin D is a group of biologically inactive, fat-soluble prohormones. Ergocalciferol (vitamin D2) is produced by plants in response to ultraviolet irradiation .


Molecular Structure Analysis

The systematic name of 1,24,25-Trihydroxyergocalciferol is (5Z,7E,22E)-(1S,3R,24R)-9,10-seco-5,7,10(19),22-ergostatetraene-1,3,24,25-tetrol . The exact mass of the compound is 444.32396 .


Chemical Reactions Analysis

1,24,25-Trihydroxyergocalciferol was isolated from bovine kidney homogenates incubated with 1,25-dihydroxyergocalciferol and from chick kidney homogenates incubated with 24,25-dihydroxyergocalciferol .

Scientific Research Applications

  • Regulation of Parathyroid Hormone Secretion : It reduces serum immunoreactive parathyroid hormone levels in rats and inhibits parathyroid hormone secretion in vitro, indicating a potential role in regulating parathyroid hormone secretion (Chertow et al., 1975).

  • Stimulation of Bone Resorption : This compound is a potent stimulator of bone resorption in tissue culture, showing 100 times higher potency than 25-hydroxycholecalciferol (Raisz et al., 1972).

  • Arthritis Treatment : It may be a valuable treatment approach for arthritis, preventing its progression in murine models of human arthritis and reducing symptoms in mice infected with Borrelia burgdorferi (Cantorna et al., 1998).

  • Bone Formation and Skeletal Tissue Metabolism : Receptors for 24,25-dihydroxycholecalciferol are present in the long bones of vitamin D-depleted newborn rats, suggesting involvement in bone formation and metabolism (Sömjen et al., 1982).

  • Nongenomic Actions in Osteoblast-like Cells : 1,25(OH)2D3 rapidly activates the calcium message system in osteoblast-like cells, suggesting nongenomic actions independent of genomic activation (Civitelli et al., 1990).

  • Regulation of Parathyroid Hormone Gene Transcription : 1,25(OH)2D3 regulates parathyroid hormone gene transcription in rats, completing an endocrinological feedback loop (Silver et al., 1986).

  • Potential as Anticancer Agents : Synthesized 1,25-dihydroxyergocalciferol analogs show potential as anticancer agents due to their unique structures and unique side-chain orientation (Pietraszek et al., 2013).

  • Calcium Absorption in Low Dietary Calcium Conditions : In the intestine, 1,25-dihydroxycholecalciferol production adapts calcium absorption to low dietary calcium concentrations (Boyle et al., 1971).

  • In Vivo Deactivation Process : C-24 hydroxylation of 1,25-dihydroxyergocalciferol represents a significant in vivo deactivation step, highlighting differences between ergocalciferol and cholecalciferol in their biological effects (Horst et al., 1986).

  • Targeted Therapy in Breast Cancer : T47 D breast cancer cells in culture show specific uptake and nuclear localization of 1,25-(OH)(2)D(3), suggesting potential for targeted therapy in breast cancer (Sher et al., 1981).

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGCLKZOZQUAFK-ABEKVIRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-a,24R,25-Trihydroxyvitamin D2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,24,25-Trihydroxyergocalciferol

CAS RN

100496-04-6
Record name 1,24,25-Trihydroxyergocalciferol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100496046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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